molecular formula C21H23ClN4O4 B11559602 N'-[(E)-[2-(Azepan-1-YL)-5-nitrophenyl]methylidene]-2-(4-chlorophenoxy)acetohydrazide

N'-[(E)-[2-(Azepan-1-YL)-5-nitrophenyl]methylidene]-2-(4-chlorophenoxy)acetohydrazide

Cat. No.: B11559602
M. Wt: 430.9 g/mol
InChI Key: DIOHGTWBCBEBKM-OEAKJJBVSA-N
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Description

N’-[(E)-[2-(Azepan-1-YL)-5-nitrophenyl]methylidene]-2-(4-chlorophenoxy)acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an azepane ring, a nitrophenyl group, and a chlorophenoxyacetohydrazide moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[2-(Azepan-1-YL)-5-nitrophenyl]methylidene]-2-(4-chlorophenoxy)acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The azepane ring is often synthesized through cyclization reactions, while the nitrophenyl and chlorophenoxyacetohydrazide groups are introduced via substitution reactions. Common reagents used in these reactions include hydrazine derivatives, nitrobenzene, and chlorophenoxyacetic acid .

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates. The use of continuous flow reactors and automated synthesis systems can further improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[2-(Azepan-1-YL)-5-nitrophenyl]methylidene]-2-(4-chlorophenoxy)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

Major products formed from these reactions include nitro derivatives, amino derivatives, and substituted phenoxy compounds. These products can be further utilized in various chemical and biological applications.

Scientific Research Applications

N’-[(E)-[2-(Azepan-1-YL)-5-nitrophenyl]methylidene]-2-(4-chlorophenoxy)acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-[2-(Azepan-1-YL)-5-nitrophenyl]methylidene]-2-(4-chlorophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-[2-(Azepan-1-YL)-5-nitrophenyl]methylidene]-2-(4-chlorophenoxy)acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H23ClN4O4

Molecular Weight

430.9 g/mol

IUPAC Name

N-[(E)-[2-(azepan-1-yl)-5-nitrophenyl]methylideneamino]-2-(4-chlorophenoxy)acetamide

InChI

InChI=1S/C21H23ClN4O4/c22-17-5-8-19(9-6-17)30-15-21(27)24-23-14-16-13-18(26(28)29)7-10-20(16)25-11-3-1-2-4-12-25/h5-10,13-14H,1-4,11-12,15H2,(H,24,27)/b23-14+

InChI Key

DIOHGTWBCBEBKM-OEAKJJBVSA-N

Isomeric SMILES

C1CCCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])/C=N/NC(=O)COC3=CC=C(C=C3)Cl

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=NNC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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